molecular formula C7H7FN2O4 B13934135 3-Fluoro-2,6-dimethoxy-5-nitropyridine

3-Fluoro-2,6-dimethoxy-5-nitropyridine

Cat. No.: B13934135
M. Wt: 202.14 g/mol
InChI Key: HHJMIWKQEQKGAD-UHFFFAOYSA-N
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Description

3-Fluoro-2,6-dimethoxy-5-nitropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.

Preparation Methods

The synthesis of 3-Fluoro-2,6-dimethoxy-5-nitropyridine involves several steps. One common method is the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Further modifications, such as methoxylation and nitration, can lead to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-Fluoro-2,6-dimethoxy-5-nitropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.

Common reagents used in these reactions include tetrabutylammonium fluoride for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-2,6-dimethoxy-5-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2,6-dimethoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine and nitro groups, which can form strong interactions with proteins and enzymes. The electron-withdrawing nature of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

3-Fluoro-2,6-dimethoxy-5-nitropyridine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic effects from the fluorine, methoxy, and nitro groups, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H7FN2O4

Molecular Weight

202.14 g/mol

IUPAC Name

3-fluoro-2,6-dimethoxy-5-nitropyridine

InChI

InChI=1S/C7H7FN2O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,1-2H3

InChI Key

HHJMIWKQEQKGAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)OC)[N+](=O)[O-])F

Origin of Product

United States

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